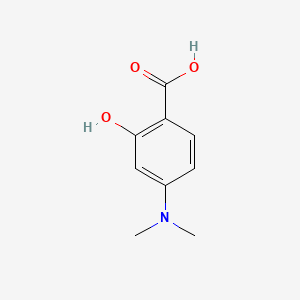

4-(Dimethylamino)-2-hydroxybenzoic acid

Description

Properties

IUPAC Name |

4-(dimethylamino)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-10(2)6-3-4-7(9(12)13)8(11)5-6/h3-5,11H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIDPEUJSIWFAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177618 | |

| Record name | 4-(Dimethylamino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23050-91-1 | |

| Record name | 4-(Dimethylamino)-2-hydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23050-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Dimethylamino)salicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023050911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Dimethylamino)salicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(dimethylamino)salicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(Dimethylamino)salicylic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3JHD5WP53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-(Dimethylamino)-2-hydroxybenzoic acid chemical properties

An In-Depth Technical Guide to 4-(Dimethylamino)-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

Foreword: This guide is intended for researchers, medicinal chemists, and professionals in drug development. It moves beyond a simple recitation of data, offering a synthesized understanding of this compound. The narrative is structured to provide not just the "what" but the "why"—elucidating the causal relationships between the molecule's structure, its chemical behavior, and its utility in a laboratory and developmental context.

Core Molecular Profile and Physicochemical Properties

This compound, also known as 4-(Dimethylamino)salicylic acid, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a hydroxyl group at position 2 and a dimethylamino group at position 4. This specific arrangement of electron-donating groups (hydroxyl and dimethylamino) and an electron-withdrawing group (carboxylic acid) imparts a unique set of properties that make it a valuable intermediate in organic synthesis and a subject of interest in pharmaceutical research.[1]

The presence of both acidic (carboxylic acid, phenol) and basic (tertiary amine) functional groups suggests amphoteric behavior and significant potential for intramolecular and intermolecular hydrogen bonding, which governs its solubility and crystalline structure.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | [2][3] |

| Synonyms | 4-(Dimethylamino)salicylic acid, p-N,N-dimethylaminosalicylic acid | [1][2] |

| CAS Number | 23050-91-1 | [1][2][3] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [2] |

| Appearance | White to off-white crystalline solid (typical for similar compounds) | [4] |

| Exact Mass | 181.0739 g/mol | [2] |

| Solubility | Soluble in polar organic solvents.[1] The parent compound, 4-hydroxybenzoic acid, is soluble in alcohol, ether, and acetone, and sparingly soluble in water.[5][6] |

| Topological Polar Surface Area | 60.8 Ų |[2] |

Spectroscopic and Structural Elucidation

The unambiguous identification of this compound relies on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups. The aromatic region would display a characteristic splitting pattern influenced by the substitution. The two methyl groups on the nitrogen will appear as a singlet, likely around 3.0 ppm. The acidic protons (OH and COOH) will be broad singlets with chemical shifts highly dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would reveal nine distinct carbon signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal (typically >170 ppm). The aromatic carbons will appear in the 100-160 ppm range, with their specific shifts influenced by the electronic effects of the substituents. The N-methyl carbons will be visible as a single peak in the aliphatic region (around 40 ppm).

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide fragmentation patterns for structural confirmation. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z 181.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups.

-

O-H Stretch: A broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group, which will overlap with the phenolic O-H stretch.

-

C=O Stretch: A strong, sharp peak corresponding to the carbonyl of the carboxylic acid should appear around 1670-1700 cm⁻¹.

-

C-N Stretch: A peak in the 1250-1350 cm⁻¹ region is characteristic of the aryl-amine C-N bond.

-

C=C Stretch: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ range.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-(substituted)-2-hydroxybenzoic acids often involves modifications of the Kolbe-Schmitt reaction or related carboxylation methods. A plausible route for this compound starts from 3-dimethylaminophenol.

-

Carboxylation of 3-Dimethylaminophenol: This is analogous to the synthesis of 4-aminosalicylic acid from m-aminophenol.[7] The phenoxide, generated by treating 3-dimethylaminophenol with a strong base (e.g., potassium carbonate), is heated under a high pressure of carbon dioxide. The electrophilic CO₂ attacks the electron-rich aromatic ring, with carboxylation occurring preferentially at the position ortho to the powerful activating hydroxyl group.

Core Reactivity Principles

The chemical behavior is dictated by the interplay of its three functional groups.

Caption: Electronic effects governing the reactivity of the aromatic core.

-

Aromatic Ring: The dimethylamino and hydroxyl groups are strong activating, ortho-, para-directing groups due to resonance (+R effect). The carboxylic acid is a deactivating, meta-directing group (-R effect). The net effect is a highly activated aromatic ring, making it susceptible to electrophilic aromatic substitution reactions like halogenation and nitration. The positions ortho and para to the powerful activating groups are the most nucleophilic.

-

Carboxylic Acid: This group can undergo standard reactions such as esterification (e.g., with an alcohol under acidic conditions) and amide bond formation (e.g., via an acyl chloride intermediate).

-

Phenolic Hydroxyl: The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity also allows it to form salts with bases.

Applications in Research and Drug Development

The unique substitution pattern of this compound makes it a valuable building block for more complex molecular architectures.[1]

-

Scaffold for Bioactive Molecules: In drug discovery, salicylic acid derivatives are well-known for their anti-inflammatory properties.[8] The introduction of the dimethylamino group modulates the electronic properties and lipophilicity of the molecule, which can be leveraged to tune binding affinity for biological targets, improve pharmacokinetic profiles (ADME), or explore new biological activities.

-

Precursor for Dyes and Ligands: The electron-rich nature of the ring and the presence of coordinating groups (hydroxyl, carboxylate) make it a candidate precursor for synthesizing dyes or ligands for coordination chemistry.[9]

-

Potential as a MALDI Matrix: Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a key technique for analyzing large biomolecules like proteins and peptides. The "matrix" is a small organic molecule that co-crystallizes with the analyte and absorbs the laser energy, facilitating soft ionization. Dihydroxybenzoic acid (DHB) is a common MALDI matrix.[10][11] While this compound is not a conventional matrix, its structural similarity to DHB and other hydroxybenzoic acids suggests it could be investigated for this purpose, particularly for analytes with specific hydrophobicity or chemical properties. The dimethylamino group could enhance its UV absorption at specific laser wavelengths (e.g., 337 nm) and alter co-crystallization properties.[12][13]

Experimental Protocol: MALDI-MS Sample Preparation

This protocol provides a self-validating, field-proven methodology for using a hydroxybenzoic acid-type compound as a MALDI matrix. The key to success is achieving a homogenous co-crystallization of the matrix and analyte.

Step-by-Step Methodology

-

Matrix Solution Preparation (10 mg/mL):

-

Rationale: A saturated or near-saturated solution is required to ensure rapid and uniform crystal formation upon solvent evaporation.

-

Procedure: a. Weigh 10 mg of this compound into a 1.5 mL microcentrifuge tube. b. Add 1 mL of a solvent mixture, typically 50:50 (v/v) acetonitrile and water, containing 0.1% trifluoroacetic acid (TFA). The acetonitrile promotes solubility of the organic matrix, the water dissolves the analyte, and the TFA aids in analyte ionization (protonation). c. Vortex thoroughly for 1-2 minutes to ensure complete dissolution. If saturation is reached, centrifuge briefly and use the supernatant. The solution should be prepared fresh daily.[10]

-

-

Analyte Preparation:

-

Rationale: The analyte should be at a concentration suitable for detection (typically low picomole to femtomole range on the target).

-

Procedure: Dissolve the peptide or protein sample in 0.1% TFA in water to a final concentration of approximately 1-10 pmol/µL.

-

-

Sample Spotting (Dried-Droplet Method):

-

Rationale: This is the most common method for achieving co-crystallization. The goal is to create a "sweet spot" of fine, homogenous crystals.

-

Procedure: a. Pipette 0.5–1.0 µL of the analyte solution onto the MALDI target plate. b. Immediately add 0.5–1.0 µL of the matrix solution to the analyte droplet on the target. c. Gently mix the droplet by pipetting up and down a few times. d. Allow the droplet to air-dry completely at room temperature. This may take several minutes. A characteristic crystalline ring often forms, with the best signals frequently found at the rim of the spot.[11]

-

-

Data Acquisition:

-

Rationale: The laser is fired at the crystalline spot, and the instrument analyzes the time-of-flight of the desorbed, ionized molecules.

-

Procedure: a. Load the target plate into the MALDI-TOF mass spectrometer. b. Calibrate the instrument using a standard of known mass. c. Acquire spectra by firing the laser across different areas of the crystalline spot to find the region yielding the highest signal intensity and resolution.

-

Caption: Workflow for MALDI-MS sample preparation and analysis.

Safety, Handling, and Storage

As a prudent laboratory practice, this compound should be handled with care, assuming it may have uninvestigated toxicological properties.[14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.[15][16] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

First Aid:

-

Skin Contact: Immediately wash with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[16]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[14]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing.[16]

-

Conclusion

This compound is a multifaceted chemical compound whose value lies in the strategic placement of its functional groups. Its activated aromatic system, coupled with the reactive handles of its carboxylic acid and hydroxyl moieties, establishes it as a versatile platform for synthetic chemistry. For researchers in drug development, it represents a tunable scaffold for creating novel bioactive agents. While its application as a primary MALDI matrix is still exploratory, its structural characteristics warrant investigation. Proper understanding of its properties, reactivity, and handling is paramount to safely and effectively harnessing its potential in a research setting.

References

- 1. 23050-91-1(this compound) | Kuujia.com [kuujia.com]

- 2. 4-(Dimethylamino)salicylic acid | C9H11NO3 | CID 89978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CAS 23050-91-1 [matrix-fine-chemicals.com]

- 4. CAS 23050-90-0: 4-(Diethylamino)-2-hydroxybenzoic acid [cymitquimica.com]

- 5. 4-Hydroxybenzoic acid ReagentPlus , = 99 99-96-7 [sigmaaldrich.com]

- 6. 4-Hydroxybenzoic acid, 99% | Fisher Scientific [fishersci.ca]

- 7. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. 4-(Diethylamino)-2-hydroxybenzoic Acid|CAS 23050-90-0 [benchchem.com]

- 10. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 11. Rutgers_MS_Home [react.rutgers.edu]

- 12. Alkylated dihydroxybenzoic acid as a MALDI matrix additive for hydrophobic peptide analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-(4'-Hydroxybenzeneazo)benzoic acid (HABA) MALDI-MS Matrix [proteochem.com]

- 14. biosynth.com [biosynth.com]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-(Dimethylamino)-2-hydroxybenzoic acid (CAS 23050-91-1)

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a cornerstone in the synthesis of complex organic molecules, 4-(Dimethylamino)-2-hydroxybenzoic acid (CAS 23050-91-1) presents a unique scaffold for innovation across multiple scientific disciplines. This guide, intended for the discerning researcher and drug development professional, moves beyond a simple recitation of facts. Instead, it offers a holistic understanding of this versatile compound, grounded in the principles of synthetic chemistry, analytical science, and medicinal chemistry. Herein, we explore not just the "what" but the "why"—elucidating the rationale behind synthetic strategies, the nuances of analytical characterization, and the potential that lies within its application as a building block for novel chemical entities.

Molecular Overview and Physicochemical Properties

This compound, also known as 4-(Dimethylamino)salicylic acid, is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core with a hydroxyl group at the 2-position and a dimethylamino group at the 4-position. This unique arrangement of functional groups dictates its chemical reactivity and physical properties.

The electron-donating nature of the dimethylamino group and the hydroxyl group activates the aromatic ring, making it more susceptible to electrophilic substitution. The presence of both acidic (carboxylic acid and phenol) and basic (tertiary amine) moieties imparts amphoteric characteristics to the molecule.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 23050-91-1 | [1] |

| Molecular Formula | C₉H₁₁NO₃ | [1] |

| Molecular Weight | 181.19 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-(Dimethylamino)salicylic acid, p-N,N-dimethylaminosalicylic acid | [2] |

| Appearance | White to off-white crystalline solid (typical) | |

| Melting Point | 135-145 °C (decomposes) | |

| Boiling Point | 368.4 °C at 760 mmHg (predicted) | |

| Solubility | Soluble in polar organic solvents | |

| pKa | (Predicted values would be available) | |

| LogP | 2.1 (predicted) | [2] |

Synthesis and Purification

Synthetic Pathway 1: Kolbe-Schmitt Carboxylation of 3-(Dimethylamino)phenol

The Kolbe-Schmitt reaction is a classic method for the ortho-carboxylation of phenols.[3][4] In this proposed synthesis, 3-(dimethylamino)phenol would be the starting material.

Reaction Scheme:

Figure 1: Proposed synthesis via Kolbe-Schmitt reaction.

Experimental Protocol (Proposed):

-

Formation of the Phenoxide: In a high-pressure reactor, 3-(dimethylamino)phenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, in an anhydrous solvent to form the corresponding phenoxide salt. The choice of base is critical as it can influence the regioselectivity of the carboxylation.

-

Carboxylation: The reactor is then pressurized with carbon dioxide gas at elevated temperature and pressure (e.g., 125-150 °C, >100 atm). The phenoxide acts as a nucleophile, attacking the carbon dioxide to form a carboxylate intermediate.

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, and the pressure is released. The reaction mixture is then acidified with a mineral acid, such as sulfuric acid or hydrochloric acid, to protonate the carboxylate and phenoxide groups. The desired product, this compound, will precipitate out of the aqueous solution and can be collected by filtration.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Rationale: The hydroxyl group of the phenol directs the carboxylation primarily to the ortho position. The electron-donating dimethylamino group further activates the ring, potentially increasing the reaction rate.

Synthetic Pathway 2: N-Methylation of 4-Aminosalicylic Acid

An alternative approach involves the methylation of the amino group of 4-aminosalicylic acid (4-ASA), a commercially available compound.[5]

Reaction Scheme:

Figure 2: Proposed synthesis via N-methylation.

Experimental Protocol (Proposed):

-

Reaction Setup: 4-Aminosalicylic acid is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.

-

Deprotonation: A base, such as potassium carbonate or sodium hydride, is added to the solution to deprotonate the carboxylic acid, phenolic hydroxyl, and amino groups.

-

Methylation: A methylating agent, such as dimethyl sulfate or methyl iodide (at least two equivalents), is added to the reaction mixture. The reaction is typically stirred at room temperature or gently heated to drive the methylation of the amino group to completion.

-

Workup and Isolation: The reaction is quenched with water, and the pH is adjusted with an acid to precipitate the product. The solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization.

Rationale: This method leverages a readily available starting material. The key challenge is to achieve selective N,N-dimethylation without significant O-methylation of the hydroxyl or esterification of the carboxylic acid. The choice of base, solvent, and temperature is critical to control the selectivity of the reaction.

Analytical Characterization

A robust analytical workflow is essential for confirming the identity and purity of synthesized this compound. A combination of chromatographic and spectroscopic techniques should be employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for assessing the purity of the compound and for monitoring the progress of a reaction.

Proposed HPLC Method:

| Parameter | Condition | Rationale |

| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile or Methanol | The acidic modifier improves peak shape for the carboxylic acid. A gradient elution may be necessary to separate the product from starting materials and byproducts. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations. |

| Detection | UV at ~254 nm and ~310 nm | The aromatic ring will have a strong absorbance in the UV region. Monitoring at multiple wavelengths can help in identifying impurities. |

| Injection Volume | 10 µL | |

| Column Temperature | 30 °C | Provides reproducible retention times. |

This method is based on established protocols for the analysis of similar hydroxybenzoic acids.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for the structural elucidation of the molecule.

-

¹H NMR: The proton NMR spectrum will provide information on the number and connectivity of the hydrogen atoms. Expected signals include:

-

A singlet for the six protons of the dimethylamino group.

-

Signals for the aromatic protons, with their multiplicity and coupling constants revealing their substitution pattern.

-

Broad singlets for the acidic protons of the hydroxyl and carboxylic acid groups, which are exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule, confirming the carbon skeleton.

Published spectral data for the closely related 4-(diethylamino)-2-hydroxybenzoic acid can be used as a reference for interpreting the spectra.[8]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Electrospray Ionization (ESI): This soft ionization technique is well-suited for this molecule and will likely show the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid and hydroxyl groups (e.g., by silylation) may be necessary for GC-MS analysis to improve volatility. The fragmentation pattern can provide valuable structural information. The NIST Mass Spectrometry Data Center provides data for 4-(dimethylamino)salicylic acid (NIST Number: 235156) which shows characteristic fragments.[2]

Figure 3: A typical analytical workflow for compound characterization.

Applications in Research and Drug Development

This compound serves as a valuable building block in several areas of chemical research and development, primarily due to its reactive functional groups and its activated aromatic ring.

Intermediate in Dye Synthesis

The structurally similar compound, 2-(4-diethylamino-2-hydroxybenzoyl)benzoic acid, is a key intermediate in the synthesis of hot-sensitive and pressure-sensitive dyes used in thermal paper and carbonless copy paper.[9] The dimethylamino analog can be expected to have similar applications, where the dimethylamino group acts as a powerful auxochrome, influencing the color and properties of the final dye molecule.

Precursor for Bioactive Molecules

The scaffold of this compound is present in various compounds with potential biological activity. Its derivatives are of interest in medicinal chemistry for the development of new therapeutic agents.

-

Antimicrobial Agents: Azo derivatives of 4-hydroxybenzoic acid have been synthesized and shown to possess potent antibacterial activity. The incorporation of the dimethylamino group could further modulate this activity.

-

Enzyme Inhibitors: Derivatives of salicylic acid are known to have a wide range of biological activities. For example, 4-methylsalicylic acid derivatives have been shown to inhibit alkaline phosphatases and exhibit immunosuppressive activity.

While no marketed drugs directly contain the this compound moiety, its structural motifs are found in various biologically active compounds, making it an attractive starting point for the synthesis of new drug candidates.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

GHS Hazard Statements: Based on data for the compound, it is classified with the following hazards:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

A full Safety Data Sheet (SDS) should be consulted before handling this compound.

Conclusion

This compound is a multifaceted chemical entity with significant potential as a synthetic intermediate. Its unique combination of functional groups provides a rich platform for the creation of a diverse range of molecules, from advanced dye materials to novel therapeutic agents. A thorough understanding of its synthesis, analytical characterization, and chemical reactivity is paramount for any researcher seeking to unlock its full potential. This guide has aimed to provide a comprehensive and insightful overview to aid in this endeavor, fostering a deeper appreciation for the causality behind experimental choices and promoting a culture of scientific integrity.

References

- 1. mzCloud – 4 Dimethylamino benzoic acid [mzcloud.org]

- 2. 4-(Dimethylamino)salicylic acid | C9H11NO3 | CID 89978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. prepchem.com [prepchem.com]

- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.plos.org [journals.plos.org]

- 7. 4-(Diethylamino)-2-hydroxybenzoic acid | C11H15NO3 | CID 89977 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

- 9. jocpr.com [jocpr.com]

4-(Dimethylamino)-2-hydroxybenzoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure of 4-(Dimethylamino)-2-hydroxybenzoic Acid

Introduction

This compound, also known as 4-(Dimethylamino)salicylic acid, is a specialized aromatic organic compound. As a derivative of salicylic acid, it possesses a unique trifecta of functional groups: a carboxylic acid, a hydroxyl group (phenol), and a tertiary amine. This distinct substitution pattern on the benzene ring imparts specific physicochemical properties and opens avenues for its application as a versatile building block in medicinal chemistry, materials science, and organic synthesis. This guide provides a detailed exploration of its molecular structure, physicochemical characteristics, and the analytical methodologies employed for its characterization, tailored for researchers and drug development professionals.

Physicochemical and Structural Properties

The molecular architecture of this compound dictates its behavior in chemical and biological systems. Its key properties are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 23050-91-1 | [1][2] |

| Molecular Formula | C₉H₁₁NO₃ | [1][2][3] |

| Molecular Weight | 181.19 g/mol | [1] |

| Monoisotopic Mass | 181.0739 Da | [3] |

| Predicted XLogP3 | 2.1 | [1][3] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 4 | [1] |

| SMILES | CN(C)C1=CC(=C(C=C1)C(=O)O)O | [1][3] |

| InChIKey | SJIDPEUJSIWFAE-UHFFFAOYSA-N | [1][3] |

Molecular Structure Elucidation: A Spectroscopic Approach

Determining and confirming the molecular structure of a compound like this compound is a foundational step in any research endeavor. It relies on a combination of modern spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

-

Aromatic Protons (3H): The three protons on the benzene ring would appear in the aromatic region (typically 6.0-8.0 ppm). Due to the electron-donating effects of both the -OH and -N(CH₃)₂ groups, these protons would be shifted upfield compared to unsubstituted benzoic acid. Their splitting patterns (doublets, doublet of doublets) would be complex due to their specific coupling relationships.

-

N-Methyl Protons (6H): The two methyl groups attached to the nitrogen are chemically equivalent. They would produce a sharp singlet peak, typically in the 2.8-3.3 ppm region, integrating to six protons.

-

Acidic Protons (2H): The protons of the carboxylic acid (-COOH) and the phenolic hydroxyl (-OH) are acidic and their chemical shifts are highly dependent on the solvent, concentration, and temperature. They often appear as broad singlets and may exchange with deuterium in solvents like D₂O. The carboxylic proton is expected at a higher chemical shift (>10 ppm) compared to the phenolic proton.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon environments within the molecule.

-

Carbonyl Carbon (1C): The carbon of the carboxylic acid group would appear significantly downfield, typically in the 165-175 ppm range.

-

Aromatic Carbons (6C): The six carbons of the benzene ring would have distinct chemical shifts based on their attached functional groups. The carbons directly bonded to the oxygen and nitrogen atoms (C2, C4) would be shifted downfield, while the others would appear in the typical aromatic range of 110-150 ppm.

-

N-Methyl Carbons (2C): The two equivalent methyl carbons would produce a single peak in the aliphatic region, typically around 40-50 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit several characteristic absorption bands, confirming its key structural features[5][6].

-

O-H Stretch: A very broad band would be expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretching of the carboxylic acid, which would overlap with the phenolic O-H stretch.

-

C=O Stretch: A strong, sharp absorption peak around 1670-1700 cm⁻¹ would indicate the carbonyl group of the carboxylic acid.

-

C=C Stretch: Aromatic ring C=C stretching vibrations would appear as multiple sharp bands in the 1450-1600 cm⁻¹ region.

-

C-N Stretch: The stretching vibration for the aryl-N bond would be observed in the 1250-1360 cm⁻¹ region.

-

C-O Stretch: The C-O stretching of the carboxylic acid and the phenol would appear in the 1210-1320 cm⁻¹ range.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its identity. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Predicted collision cross-section data for various adducts of this compound provides advanced structural information[3].

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 182.08118 |

| [M+Na]⁺ | 204.06312 |

| [M-H]⁻ | 180.06662 |

| [M+K]⁺ | 220.03706 |

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺) at m/z = 181. A characteristic fragmentation pattern would involve the loss of a hydroxyl radical (•OH, M-17) and a carboxyl group (•COOH, M-45), which is a common fragmentation pathway for benzoic acids[7].

Synthesis and Purification Workflow

Understanding the synthesis of this compound is crucial for ensuring its availability and purity for research and development. A plausible synthetic route can be adapted from the well-established Kolbe-Schmitt reaction or its variations, which are used for synthesizing hydroxybenzoic acids[8].

Proposed Synthetic Pathway

A logical approach involves the carboxylation of 3-(dimethylamino)phenol. This method introduces the carboxylic acid group ortho to the hydroxyl group, a transformation that is mechanistically favored.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a representative example based on analogous chemical transformations[8]. Researchers should conduct their own risk assessment and optimization.

-

Reactant Preparation: In a high-pressure reactor equipped with mechanical stirring, thoroughly mix dry 3-(dimethylamino)phenol and finely ground anhydrous potassium carbonate in a 1:1.5 molar ratio.

-

Carboxylation: Seal the reactor and purge it with inert gas (e.g., nitrogen) before introducing carbon dioxide (CO₂) to a pressure of 5-10 atm.

-

Heating: Heat the mixture to 150-190°C while stirring vigorously. Maintain these conditions for 6-10 hours. The reaction converts the aminophenol into its potassium salt derivative.

-

Workup: After cooling the reactor to room temperature, carefully vent the CO₂. Dissolve the solid reaction mass in water.

-

Acidification: While stirring the aqueous solution in an ice bath, slowly add concentrated hydrochloric acid (HCl) until the pH of the solution reaches 3-4. The target compound will precipitate out of the solution.

-

Isolation: Collect the crude product by vacuum filtration, washing the solid with cold water to remove inorganic salts.

Experimental Protocol: Purification

Purification is critical to obtaining a high-purity compound suitable for drug development and analytical studies. Recrystallization is the most common and effective method[9][10].

-

Solvent Selection: Dissolve the crude product in a minimum amount of a suitable hot solvent system, such as an ethanol/water mixture.

-

Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes to adsorb impurities.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal and any insoluble impurities.

-

Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum. The purity can be verified by measuring the melting point and using the spectroscopic techniques described above.

Potential Applications in Research and Drug Development

The unique combination of functional groups in this compound makes it a molecule of significant interest. Its structural motifs are found in various biologically active compounds and functional materials.

Caption: Relationship between molecular features and potential applications.

-

Pharmaceutical Scaffolding: As a salicylic acid derivative, it holds potential for development as an anti-inflammatory, analgesic, or antimicrobial agent[11][12]. The dimethylamino group can be used to modulate properties like solubility, cell permeability, and receptor binding affinity.

-

Dye and Sensor Synthesis: The 4-amino-2-hydroxybenzoyl core is a key component in the synthesis of various dyes and pigments[13][14]. The electron-donating amino group and the aromatic system form a chromophore that can be leveraged in the design of fluorescent probes and chemical sensors.

-

UV Absorbers: Related aminobenzoic acids are known for their ability to absorb UV radiation, making them useful in sunscreen formulations and as stabilizers for plastics[15]. This property warrants investigation for this compound.

Safety and Handling

Proper handling of any chemical substance is paramount in a research environment. Based on aggregated GHS data, this compound presents specific hazards that require appropriate safety measures[1].

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves (e.g., nitrile) and lab coat. Avoid contact with skin. Wash hands thoroughly after handling[16][17]. |

| Eye Irritation | H319: Causes serious eye irritation | Wear chemical safety goggles or a face shield. If contact occurs, rinse cautiously with water for several minutes[16][17]. |

| General Handling | - | Handle in a well-ventilated area or a fume hood to avoid dust inhalation. Store in a tightly closed container in a dry, cool place[18]. |

Conclusion

This compound is a multifaceted molecule whose structure has been thoroughly characterized by a suite of spectroscopic techniques. Its synthesis is achievable through established organic chemistry principles, and its purification is straightforward. The strategic placement of its carboxylic acid, hydroxyl, and dimethylamino groups provides a rich platform for future exploration in drug discovery, materials science, and diagnostics. This guide serves as a foundational resource for scientists aiming to harness the potential of this versatile chemical entity.

References

- 1. 4-(Dimethylamino)salicylic acid | C9H11NO3 | CID 89978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS 23050-91-1 [matrix-fine-chemicals.com]

- 3. PubChemLite - this compound (C9H11NO3) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzoic acid, 4-hydroxy- [webbook.nist.gov]

- 7. Benzoic acid, 4-(dimethylamino)- [webbook.nist.gov]

- 8. US2644011A - Process for producing 4-amino-2-hydroxybenzoic acid - Google Patents [patents.google.com]

- 9. 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. [PDF] A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. CN106349091A - Synthesis methods of 2-(4-Diethylamino-2-hydroxybenzoyl)benzoic Acid in the melt state - Google Patents [patents.google.com]

- 14. jocpr.com [jocpr.com]

- 15. Page loading... [guidechem.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

Physical and chemical characteristics of 4-(Dimethylamino)salicylic acid

Introduction

4-(Dimethylamino)salicylic acid, a substituted derivative of salicylic acid, is a compound of significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features—a carboxylic acid group, a hydroxyl group, and a dimethylamino substituent on the benzene ring—impart a distinct combination of physical and chemical properties. This guide provides a comprehensive technical overview of 4-(Dimethylamino)salicylic acid, intended for researchers, scientists, and professionals in drug development. We will delve into its fundamental characteristics, analytical methodologies, and potential applications, offering insights grounded in established scientific principles.

Core Chemical Identity

A precise understanding of a compound's identity is the foundation of all scientific investigation. 4-(Dimethylamino)salicylic acid is systematically identified by several key descriptors.

The IUPAC name for this compound is 4-(dimethylamino)-2-hydroxybenzoic acid.[1] It is registered under the CAS number 23050-91-1.[1][2][3] The molecular formula is C₉H₁₁NO₃, and it has a molecular weight of approximately 181.19 g/mol .[1]

Table 1: Fundamental Identifiers for 4-(Dimethylamino)salicylic acid

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 23050-91-1 | --INVALID-LINK--, --INVALID-LINK--[1][2] |

| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK--[1] |

| Molecular Weight | 181.19 g/mol | --INVALID-LINK--[1] |

| Canonical SMILES | CN(C)C1=CC(=C(C=C1)C(=O)O)O | --INVALID-LINK--[1] |

| InChI Key | SJIDPEUJSIWFAE-UHFFFAOYSA-N | --INVALID-LINK--, --INVALID-LINK--[1][2] |

Physicochemical Characteristics

The physical and chemical properties of 4-(Dimethylamino)salicylic acid dictate its behavior in various systems, from solubility in reaction media to its interaction with biological targets.

Physical Properties

At room temperature, 4-(Dimethylamino)salicylic acid is typically a solid. While specific data on its melting and boiling points are not extensively documented in the readily available literature, its parent compound, salicylic acid, has a melting point of 158-161 °C. The introduction of the dimethylamino group would be expected to alter these values.

Solubility is a critical parameter for any compound intended for research or pharmaceutical use. While detailed quantitative solubility data is sparse, general solubility patterns can be inferred from its structure. The presence of the carboxylic acid and hydroxyl groups suggests some solubility in polar protic solvents like water and alcohols, particularly at non-neutral pH where the acidic or basic groups can be ionized. The aromatic ring and dimethylamino group contribute to its solubility in organic solvents.

Table 2: Key Physical Properties of 4-(Dimethylamino)salicylic acid

| Property | Value | Notes |

| Appearance | Solid | General observation for similar compounds. |

| LogP | 2.02 | A measure of lipophilicity.[2] |

| Hydrogen Bond Donor Count | 2 | Computed from the hydroxyl and carboxylic acid groups.[1] |

| Hydrogen Bond Acceptor Count | 4 | Computed from the nitrogen and oxygen atoms.[1] |

| Rotatable Bond Count | 2 | Computed from the structure.[1] |

Chemical Properties

The chemical reactivity of 4-(Dimethylamino)salicylic acid is governed by its functional groups. The carboxylic acid group can undergo esterification and amide bond formation. The phenolic hydroxyl group can be alkylated or acylated. The dimethylamino group is a tertiary amine and can act as a base or a nucleophile. The aromatic ring is activated by the electron-donating hydroxyl and dimethylamino groups, making it susceptible to electrophilic aromatic substitution.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of 4-(Dimethylamino)salicylic acid. A combination of spectroscopic and chromatographic techniques is typically employed.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic protons, the N-methyl protons, and the acidic protons of the hydroxyl and carboxylic acid groups.[1][4] The ¹³C NMR spectrum would provide information on the carbon framework of the molecule.[5]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule.[6] The spectrum of 4-(Dimethylamino)salicylic acid would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, the C=O stretch of the carboxylic acid, and the C-N stretch of the dimethylamino group.

-

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its identity.[1]

-

UV-Visible (UV-Vis) Spectroscopy : The aromatic nature of 4-(Dimethylamino)salicylic acid results in absorption in the UV-Vis region, which can be useful for quantitative analysis.[1]

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of 4-(Dimethylamino)salicylic acid and for its quantitative analysis.[2] A reverse-phase HPLC method, often using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acid modifier like formic or phosphoric acid, is typically suitable for its separation.[2]

Workflow for Analytical Characterization of 4-(Dimethylamino)salicylic acid

Caption: A typical workflow for the comprehensive analytical characterization of 4-(Dimethylamino)salicylic acid.

Synthesis and Purification

The synthesis of 4-(Dimethylamino)salicylic acid can be approached through various synthetic routes. A common strategy involves the modification of a pre-existing salicylic acid derivative or the construction of the substituted benzene ring through aromatic substitution reactions. While a specific, detailed synthesis protocol for 4-(Dimethylamino)salicylic acid was not found in the provided search results, a general approach can be outlined.

Conceptual Synthesis Pathway

Caption: A conceptual pathway for the synthesis of 4-(Dimethylamino)salicylic acid.

Purification of the crude product is critical to obtain a high-purity compound suitable for research and development. Common purification techniques include recrystallization from an appropriate solvent system and column chromatography. The choice of purification method depends on the nature of the impurities present.

Applications in Research and Development

Substituted salicylic acids are a well-established class of compounds with diverse biological activities.[7] Salicylic acid itself is known for its anti-inflammatory, analgesic, and keratolytic properties.[7][8] The introduction of a dimethylamino group at the 4-position can significantly modulate these properties and introduce new pharmacological activities.

Potential areas of application for 4-(Dimethylamino)salicylic acid include:

-

Drug Discovery : As a scaffold for the synthesis of novel therapeutic agents. The functional groups on the molecule provide handles for further chemical modification to optimize activity and pharmacokinetic properties.

-

Material Science : As a building block for the synthesis of functional polymers and other materials. The aromatic structure and reactive functional groups make it a versatile monomer.

-

Chemical Probes : For studying biological processes. Its fluorescent properties, if any, could be exploited for imaging applications.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 4-(Dimethylamino)salicylic acid. While a specific Material Safety Data Sheet (MSDS) for this compound was not retrieved, general hazards associated with similar aromatic carboxylic acids and amines should be considered. It is likely to be an irritant to the skin, eyes, and respiratory system.[1]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

4-(Dimethylamino)salicylic acid is a multifaceted compound with a rich chemical profile that makes it a valuable tool for researchers and developers. Its unique combination of functional groups offers numerous possibilities for chemical modification and a wide range of potential applications. A thorough understanding of its physical and chemical characteristics, supported by robust analytical data, is paramount for its effective utilization in scientific endeavors. This guide provides a foundational understanding of this intriguing molecule, intended to support and inspire further research and innovation.

References

- 1. 4-(Dimethylamino)salicylic acid | C9H11NO3 | CID 89978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(Dimethylamino)salicylic acid | SIELC Technologies [sielc.com]

- 3. 4-(DIMETHYLAMINO)SALICYLIC ACID [drugfuture.com]

- 4. spectrabase.com [spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. 4-DIMETHYLAMINOSALICYLIC ACID(23050-91-1) IR Spectrum [m.chemicalbook.com]

- 7. Emerging Formulations and Clinical Applications of Topical Salicylic Acid in Acne management – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Salicylic acid - Sciencemadness Wiki [sciencemadness.org]

An In-depth Technical Guide to the Solubility and Stability of 4-(Dimethylamino)-2-hydroxybenzoic Acid for Researchers and Drug Development Professionals

Introduction: Understanding the Physicochemical Landscape of a Key Building Block

4-(Dimethylamino)-2-hydroxybenzoic acid, also known as 4-(Dimethylamino)salicylic acid[1][2], is a substituted aromatic carboxylic acid of increasing interest in pharmaceutical research and organic synthesis. Its unique structure, featuring a carboxylic acid, a hydroxyl group, and a dimethylamino moiety, imparts a specific set of physicochemical properties that are critical to its application as a versatile chemical intermediate. The presence of both acidic and basic functional groups suggests a complex, pH-dependent solubility profile, while the electron-rich aromatic ring may be susceptible to specific degradation pathways.

This technical guide provides a comprehensive overview of the solubility and stability of this compound. In the absence of extensive published data for this specific molecule, this document serves as a practical framework, outlining the fundamental principles and detailed experimental protocols necessary for researchers to determine these critical parameters. By synthesizing established methodologies with expert insights, this guide empowers scientists to generate reliable data, ensuring the successful application of this compound in their research and development endeavors.

Physicochemical Properties of this compound

A foundational understanding of the basic physicochemical properties of this compound is essential for any experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 4-(Dimethylamino)salicylic acid, p-N,N-dimethylaminosalicylic acid | [1][2] |

| CAS Number | 23050-91-1 | [1][3] |

| Molecular Formula | C₉H₁₁NO₃ | [1][3] |

| Molecular Weight | 181.19 g/mol | [1] |

| Predicted XLogP3 | 2.1 | [1] |

Solubility Profile: A Critical Parameter for Formulation and Bioavailability

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a paramount consideration in drug development. It directly influences bioavailability, formulation strategies, and the design of in vitro assays. For this compound, the presence of both an acidic carboxylic acid and a basic dimethylamino group predicts a complex solubility behavior that is highly dependent on the pH of the medium.

Anticipated pH-Dependent Solubility

The ionization state of this compound will change with pH, directly impacting its solubility in aqueous media.

-

At low pH (acidic conditions): The dimethylamino group will be protonated, forming a more soluble cationic species.

-

At mid-range pH: The molecule may exist as a zwitterion, with both the dimethylamino group protonated and the carboxylic acid deprotonated. The solubility in this region will be at its minimum (the isoelectric point).

-

At high pH (alkaline conditions): The carboxylic acid will be deprotonated, forming a more soluble anionic species.

The following diagram illustrates the expected ionization states of this compound across a pH spectrum.

Caption: Predicted pH-dependent solubility of this compound.

Solubility in Organic Solvents

| Solvent | Predicted Solubility | Rationale |

| Methanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Ethanol | Soluble | Polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent. |

| Acetone | Soluble | Polar aprotic solvent. |

| Acetonitrile | Moderately Soluble | Polar aprotic solvent. |

| Dichloromethane | Sparingly Soluble | Non-polar solvent. |

| Hexane | Insoluble | Non-polar solvent. |

Experimental Protocols for Solubility Determination

To address the absence of specific solubility data, the following detailed protocols are provided for the experimental determination of both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true solubility of a compound at equilibrium and is crucial for pre-formulation and biopharmaceutical classification.

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials containing different solvents (e.g., water, pH buffers ranging from 2 to 10, methanol, ethanol, DMSO).

-

Ensure enough solid is present to maintain a saturated solution with undissolved particles.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Sample Processing:

-

After equilibration, allow the samples to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered supernatant to a suitable concentration.

-

Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.

-

-

Data Analysis:

-

Calculate the solubility in mg/mL or µM based on the measured concentration and the dilution factor.

-

Kinetic Solubility Assay

This high-throughput method is valuable for early drug discovery to quickly assess the solubility of compounds from a DMSO stock solution.

Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

-

-

Assay Plate Preparation:

-

In a 96-well microtiter plate, add a small volume of the DMSO stock solution to a series of wells containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Perform serial dilutions to create a range of concentrations.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a shorter duration than the thermodynamic assay (e.g., 2 hours).

-

-

Detection of Precipitation:

-

Measure the turbidity or light scattering in each well using a nephelometer. An increase in signal indicates precipitation.

-

-

Quantification (Optional):

-

Alternatively, separate the undissolved precipitate by filtration or centrifugation.

-

Quantify the concentration of the compound remaining in the supernatant using a UV plate reader or LC-MS/MS.

-

Stability Profile and Degradation Pathways

Understanding the chemical stability of this compound is crucial for determining appropriate storage conditions, shelf-life, and potential degradation products that may impact safety and efficacy. Forced degradation studies are essential to identify these liabilities.

Forced Degradation (Stress Testing)

Forced degradation studies expose the compound to conditions more severe than accelerated stability testing to identify potential degradation pathways.

Caption: Workflow for forced degradation studies of this compound.

General Protocol for Forced Degradation Studies:

-

Sample Preparation:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

-

-

Stress Conditions:

-

Hydrolytic: Expose the solution to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions at room temperature and elevated temperatures (e.g., 60 °C).

-

Oxidative: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Photolytic: Expose the solid compound and its solution to UV and visible light according to ICH Q1B guidelines. A dark control should be run in parallel.

-

Thermal: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C).

-

-

Time Points:

-

Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

-

Sample Analysis:

-

Analyze the samples using a stability-indicating analytical method (typically HPLC or UPLC) to separate the parent compound from any degradation products.

-

Use a photodiode array (PDA) detector to assess peak purity.

-

Couple the LC system to a mass spectrometer (LC-MS) to identify the mass of potential degradation products, aiding in their structural elucidation.

-

Analytical Methodologies for Quantification

A robust and validated analytical method is the cornerstone of accurate solubility and stability testing. While a specific validated method for this compound is not widely published, methods for similar hydroxybenzoic acids can be readily adapted.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This is the most common technique for the quantification of small organic molecules.

Starting HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Start with a low percentage of Mobile Phase B and ramp up to elute the compound and any more hydrophobic degradants. |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | Monitor at the λmax of this compound (to be determined experimentally, likely in the 250-300 nm range). |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially for analyzing samples from complex matrices or for identifying unknown degradation products, LC-MS/MS is the method of choice.

Conceptual LC-MS/MS Method:

-

Chromatography: Utilize a similar HPLC method as described above, but with a mobile phase compatible with mass spectrometry (e.g., using formic acid instead of phosphoric acid).

-

Ionization: Electrospray ionization (ESI) in either positive or negative mode should be evaluated. Given the presence of the basic amine and acidic carboxylic acid, both modes are likely to be effective.

-

Detection: Use Multiple Reaction Monitoring (MRM) for quantification, which provides excellent specificity by monitoring a specific precursor-to-product ion transition.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While specific quantitative data for this compound remains to be published, the detailed protocols and methodologies presented herein equip researchers with the necessary tools to generate this critical information. As the use of this compound in drug discovery and development continues to grow, the generation and dissemination of these fundamental physicochemical data points will be invaluable to the scientific community. It is recommended that future work focus on the systematic determination of its solubility in a range of pharmaceutically relevant solvents and buffers, as well as a thorough investigation of its degradation pathways to ensure its robust and reliable application.

References

Spectroscopic Data for 4-(Dimethylamino)-2-hydroxybenzoic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for 4-(Dimethylamino)-2-hydroxybenzoic acid, a molecule of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The information herein is synthesized from established spectroscopic principles and available data for structurally related compounds, providing a robust framework for the identification and characterization of this molecule.

Introduction

This compound (Molecular Formula: C₉H₁₁NO₃, Molecular Weight: 181.19 g/mol ) is a substituted aromatic carboxylic acid.[1] Its structure, featuring a carboxylic acid, a hydroxyl group, and a dimethylamino group on a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural verification.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the methyl protons of the dimethylamino group. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating dimethylamino group and hydroxyl group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing carboxylic acid group will deshield the ortho protons.

Predicted ¹H NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 | d | 1H | H-6 |

| ~6.2 | dd | 1H | H-5 |

| ~6.1 | d | 1H | H-3 |

| ~2.9 | s | 6H | -N(CH₃)₂ |

| ~11.0-13.0 | br s | 1H | -COOH |

| ~9.0-10.0 | br s | 1H | -OH |

Note: The chemical shifts for the acidic protons (-COOH and -OH) can be broad and their positions can vary depending on the solvent and concentration. The predictions are based on the analysis of substituent effects on aromatic systems.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The chemical shifts of the aromatic carbons are particularly diagnostic of the substitution pattern.

Predicted ¹³C NMR Data (in DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (Carboxylic Acid) |

| ~160 | C-2 (C-OH) |

| ~155 | C-4 (C-N(CH₃)₂) |

| ~130 | C-6 |

| ~105 | C-1 |

| ~103 | C-5 |

| ~98 | C-3 |

| ~40 | -N(CH₃)₂ |

Note: These are predicted chemical shifts based on established substituent effects on the benzene ring.[2]

Experimental Protocol for NMR Spectroscopy

A robust NMR protocol is crucial for obtaining high-quality, reproducible data.

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and exchange with the acidic protons.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the NMR tube is appropriate for the spectrometer being used (typically around 4-5 cm).

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

¹H NMR:

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-15 ppm).

-

Use a relaxation delay of at least 1-2 seconds.

-

-

¹³C NMR:

-

A proton-decoupled experiment is standard.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Caption: A generalized workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-N, and aromatic C-H and C=C bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid, H-bonded) |

| ~3200 | Medium, Broad | O-H stretch (Phenolic) |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1680 | Strong, Sharp | C=O stretch (Carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | Aromatic C=C stretch |

| ~1350 | Medium | C-N stretch (Aromatic amine) |

| ~1250 | Strong | C-O stretch (Carboxylic acid/Phenol) |

| ~850 | Strong | Aromatic C-H bend (out-of-plane) |

Note: The broadness of the O-H stretch is due to hydrogen bonding.[3]

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

For a solid sample like this compound, the KBr pellet method is a common and reliable technique.

KBr Pellet Preparation:

-

Grind a small amount (1-2 mg) of the sample with a pestle in an agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) to the mortar.[4]

-

Thoroughly mix and grind the sample and KBr until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.[4]

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FT-IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and elucidating its structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule.

Predicted Mass Spectrum (ESI)

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. In negative ion mode, the deprotonated molecule [M-H]⁻ will be observed.

| m/z | Ion |

| 182.08 | [M+H]⁺ |

| 180.07 | [M-H]⁻ |

Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely involve the loss of small neutral molecules.

-

Loss of H₂O: A fragment at m/z 164 could be observed due to the loss of water from the carboxylic acid and hydroxyl groups.

-

Loss of CO₂: Decarboxylation could lead to a fragment at m/z 138.

-

Loss of CO: Loss of carbon monoxide from the [M+H-H₂O]⁺ ion could result in a fragment at m/z 136.

The fragmentation of benzoic acids often involves the loss of the carboxyl group or parts of it.[5]

Experimental Protocol for ESI-MS

Sample Preparation:

-

Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid can be added to the solvent to promote protonation in positive ion mode, while a small amount of ammonium hydroxide can be used for deprotonation in negative ion mode.

Instrumental Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), positive and/or negative ion mode.

-

Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap is recommended for accurate mass measurements.

-

Infusion: The sample solution can be directly infused into the mass spectrometer using a syringe pump.

-

MS/MS: For fragmentation studies, a collision-induced dissociation (CID) experiment can be performed on the isolated parent ion ([M+H]⁺ or [M-H]⁻).

Caption: A schematic of the ESI-MS and MS/MS workflow.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive analytical profile of this compound. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer a solid foundation for researchers to confidently identify and characterize this compound. Adherence to the described methodologies will ensure the generation of high-quality, reliable, and reproducible spectroscopic data, which is fundamental to advancing research and development in the chemical and pharmaceutical sciences.

References

- 1. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. faculty.fiu.edu [faculty.fiu.edu]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. researchwith.stevens.edu [researchwith.stevens.edu]

- 5. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 4-(Dimethylamino)-2-hydroxybenzoic Acid: From Synthesis to Potential Applications

This guide provides a comprehensive technical overview of 4-(Dimethylamino)-2-hydroxybenzoic acid, a substituted salicylic acid derivative of interest to researchers and professionals in drug development and organic synthesis. We will delve into its historical context, plausible synthesis routes with detailed mechanistic insights, physicochemical properties, and potential therapeutic applications based on the bioactivity of related compounds.

Introduction: A Scion of Salicylic Acid

This compound, also known as 4-(dimethylamino)salicylic acid, belongs to the family of substituted hydroxybenzoic acids. Its structure, featuring a carboxylic acid and a hydroxyl group on a benzene ring, places it in the class of salicylic acid derivatives. The addition of a dimethylamino group at the para position significantly influences its electronic properties and, consequently, its chemical reactivity and potential biological activity. While not as extensively studied as some of its close relatives, its unique substitution pattern makes it a valuable scaffold for medicinal chemistry and a target for further investigation.

Historical Context and Discovery

While a specific date or individual credited with the first synthesis of this compound is not well-documented, its emergence can be contextualized within the broader history of aminobenzoic acid derivatives in the early 20th century.[1] The development of this class of compounds was largely driven by the quest for novel therapeutic agents. A noteworthy parallel can be drawn with the discovery and application of 4-aminosalicylic acid (PAS), a structurally similar compound that became a cornerstone in the treatment of tuberculosis in the mid-1940s.[2] The synthesis of such derivatives often relied on established organic reactions adapted for new substrates. It is highly probable that this compound was first prepared through the application of well-known carboxylation reactions to the corresponding aminophenol precursor.

Synthesis and Mechanism: The Kolbe-Schmitt Reaction